

# Application Notes and Protocols for PET Imaging with c-Ceritinib TFA Salt

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## Compound of Interest

Compound Name: *c-Ceritinib TFA salt*

Cat. No.: *B1192468*

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## Authored by: Gemini, Senior Application Scientist Preamble: Visualizing a Key Oncogenic Driver with Precision

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase represents a critical therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) where ALK gene rearrangements lead to the expression of oncogenic fusion proteins. [1][2][3] Ceritinib is a potent, second-generation, ATP-competitive ALK inhibitor that has demonstrated significant clinical efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib. [4][5]

While therapeutic efficacy is the ultimate endpoint, the ability to non-invasively visualize ALK expression, quantify drug-target engagement, and understand mechanisms of resistance in real-time is paramount for advancing personalized medicine. Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging modality that allows for the in vivo characterization of biological processes. [6][7] By labeling a targeted drug like Ceritinib with a positron-emitting radionuclide, we can create a PET radiotracer to map the distribution and density of its target, ALK, throughout the body.

This document provides a comprehensive guide to the use of a specifically modified, "coupleable" Ceritinib analogue, referred to as c-Ceritinib, for PET imaging applications. This analogue is designed for straightforward radiolabeling, enabling researchers to probe ALK biology in preclinical models. The trifluoroacetic acid (TFA) salt form is a common result of purification by reversed-phase chromatography and does not impede the described applications.

## Section 1: Scientific Foundation and Principle of the Method

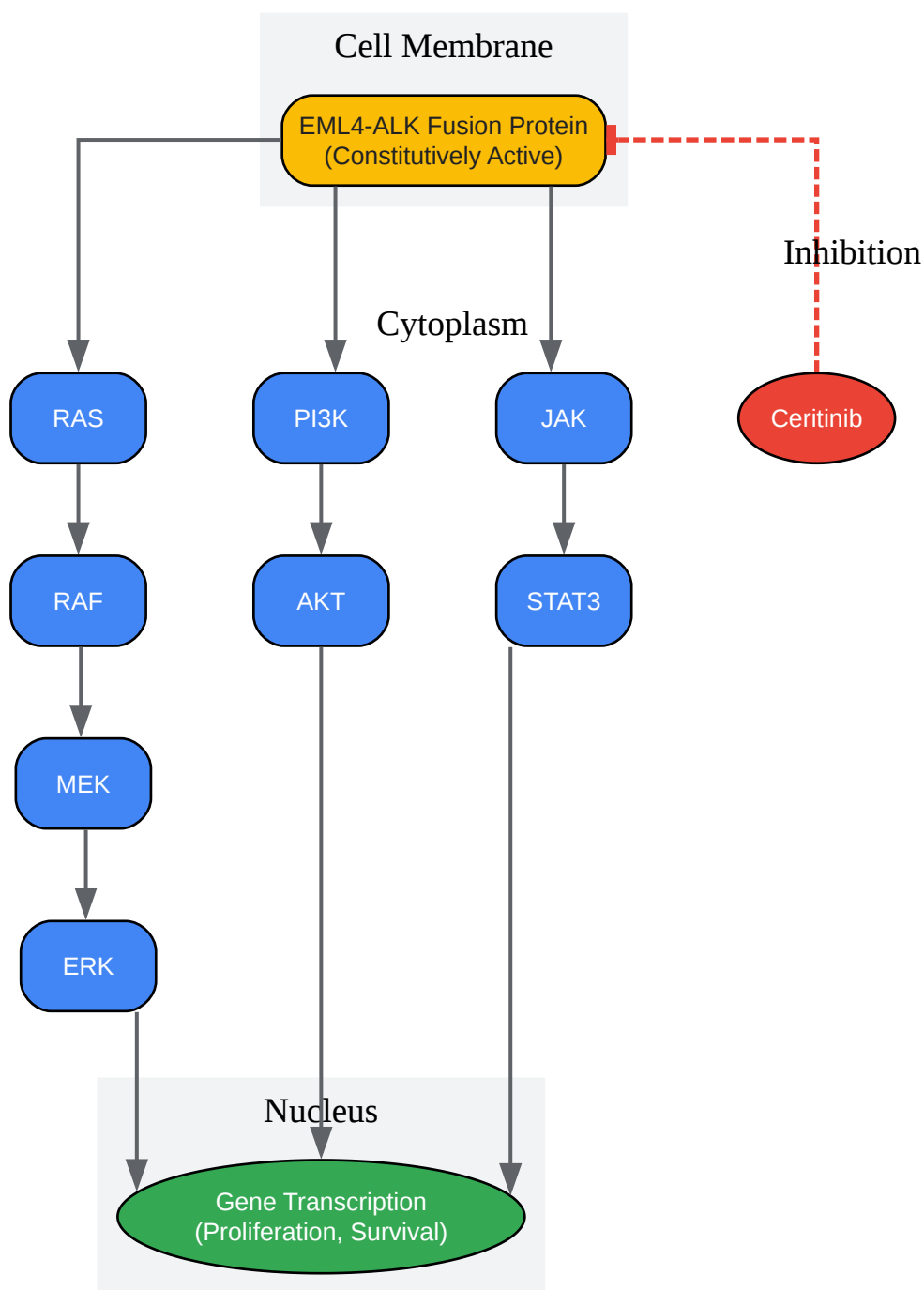
### The ALK Signaling Pathway and Ceritinib's Mechanism of Action

Aberrant ALK activation, typically through chromosomal rearrangement (e.g., EML4-ALK in NSCLC), results in a constitutively active fusion protein that drives oncogenesis.<sup>[2]</sup> This leads to the activation of multiple downstream signaling cascades, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and transformation.<sup>[1][8][9]</sup>

Ceritinib exerts its therapeutic effect by binding to the ATP-binding site within the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like STAT3.<sup>[10][11][12]</sup> This blockade of ALK activity leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.<sup>[10][13]</sup> Ceritinib is noted to be approximately 20-fold more potent than crizotinib against ALK in enzymatic assays.<sup>[13][14]</sup>

A PET tracer based on Ceritinib leverages this high-affinity, specific binding. When radiolabeled and administered in microdoses, it travels through the body and accumulates in tissues expressing its ALK target. The positron emissions from the tracer are then detected by a PET scanner, generating a quantitative, three-dimensional image that reflects the density and location of ALK-expressing tumors.

### Diagram: ALK Signaling and Inhibition by Ceritinib



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Caption: Mechanism of Ceritinib action on the ALK signaling pathway.

## Section 2: Synthesis and Radiolabeling of [<sup>18</sup>F]fluoroethyl-c-Ceritinib

To create a PET tracer, a positron-emitting isotope must be incorporated into the Ceritinib molecule. Direct labeling of the native drug is often challenging. Therefore, a common strategy is to synthesize a "coupleable" analogue (c-Ceritinib) and attach a radiolabeled prosthetic group. Here, we adapt a published method for creating an [ $^{18}\text{F}$ ]-labeled Ceritinib analogue by fluoroethylation of the piperidine nitrogen, a position known to tolerate modification.[15][16][17]

## Rationale for Fluorine-18

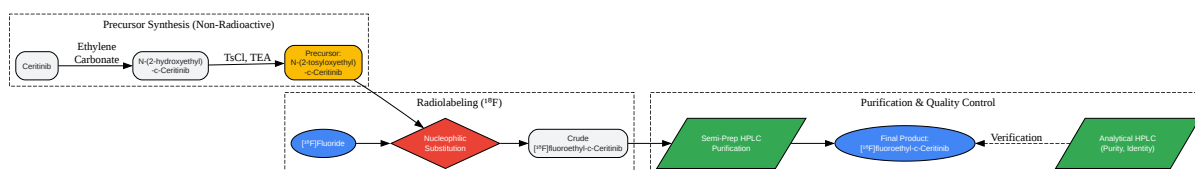
Fluorine-18 ( $^{18}\text{F}$ ) is a preferred radionuclide for PET for several reasons:

- **Optimal Half-Life:** Its 109.8-minute half-life is long enough for multi-step radiosynthesis, purification, and imaging over several hours, yet short enough to minimize the patient's radiation dose.[6]
- **Low Positron Energy:** It emits low-energy positrons, resulting in a short travel distance before annihilation, which translates to higher spatial resolution in the final PET image.[7]
- **Established Chemistry:** The chemistry for  $^{18}\text{F}$ -fluorination is well-established and amenable to automation.

## Synthesis of the N-des(fluoroethyl) Precursor

The radiolabeling procedure requires a precursor molecule that can be readily reacted with the radioisotope. In this protocol, the key precursor is N-(2-tosyloxyethyl)-c-Ceritinib, which is synthesized from commercially available Ceritinib.

Diagram: Radiosynthesis Workflow



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Caption: Workflow for synthesis of [<sup>18</sup>F]fluoroethyl-c-Ceritinib.

## Protocol 1: Radiosynthesis of [<sup>18</sup>F]fluoroethyl-c-Ceritinib

This protocol is based on the direct fluorination of a tosylated precursor and should be performed in a shielded hot cell using an automated synthesis module.<sup>[17]</sup>

Materials:

- N-(2-tosyloxyethyl)-c-Ceritinib precursor (1-2 mg)
- Anhydrous acetonitrile (ACN)
- [<sup>18</sup>F]Fluoride (produced via cyclotron, trapped on a QMA cartridge)
- Kryptofix 2.2.2 (K222)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Sterile water for injection
- HPLC solvents (e.g., ACN, water, TFA)

#### Step-by-Step Procedure:

- **[<sup>18</sup>F]Fluoride Elution:** Elute the [<sup>18</sup>F]fluoride from the QMA cartridge into the reaction vessel using a solution of K222 and K<sub>2</sub>CO<sub>3</sub> in ACN/water.
- **Azeotropic Drying:** Dry the [<sup>18</sup>F]fluoride-K222 complex by heating under a stream of nitrogen to remove all water. Repeat with additions of anhydrous ACN. This step is critical for activating the fluoride for nucleophilic substitution.
- **Precursor Addition:** Dissolve the N-(2-tosyloxyethyl)-c-Ceritinib precursor in anhydrous ACN and add it to the dried [<sup>18</sup>F]K/K222 complex.
- **Labeling Reaction:** Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.
- **Quenching and Purification:** Cool the reaction vessel and quench the reaction with the mobile phase for HPLC. Inject the entire crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and radioactive impurities.
- **Formulation:** Collect the HPLC fraction corresponding to [<sup>18</sup>F]fluoroethyl-c-Ceritinib. Remove the HPLC solvents via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, eluting with ethanol, and diluting with sterile saline for injection. The final formulation should be in a physiologically compatible solution (e.g., ≤10% ethanol in saline).

## Section 3: Quality Control and In Vivo Imaging Protocols

### Protocol 2: Quality Control of the Final Product

Before injection into animals, the radiotracer must be validated to ensure its identity, purity, and suitability for in vivo use.

#### Step-by-Step Procedure:

- **Radiochemical Purity & Identity:**

- Inject an aliquot of the final formulated product onto an analytical HPLC system equipped with both a UV detector and a radioactivity detector.
- Confirm the identity of the product by comparing its retention time to that of a non-radioactive, synthesized standard of fluoroethyl-c-Ceritinib.
- Calculate the radiochemical purity by integrating the area of the product peak relative to the total radioactivity detected. The purity should be >95%.
- Molar Activity:
  - Molar activity (or specific activity) is the amount of radioactivity per mole of compound (e.g., GBq/ $\mu$ mol or Ci/ $\mu$ mol).
  - Generate a standard curve using the UV detector signal from known concentrations of the non-radioactive standard.
  - From the analytical HPLC run of the final product, determine the mass of the compound injected by using its UV peak area and the standard curve.
  - Divide the known amount of radioactivity injected by the calculated molar amount to determine the molar activity. High molar activity is crucial to ensure that the injected mass is low enough to not cause pharmacological effects (i.e., a true tracer dose).[6]
- Residual Solvents: Analyze an aliquot using gas chromatography (GC) to ensure that levels of residual solvents (e.g., ACN, ethanol) are below acceptable limits.
- Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is sterile and free of bacterial endotoxins for safe in vivo administration.

Parameter	Specification	Method
Identity	Retention time matches standard	Analytical HPLC
Radiochemical Purity	> 95%	Analytical HPLC
Molar Activity	> 40 GBq/μmol (>1 Ci/μmol)	Analytical HPLC
Residual Solvents	USP Limits (e.g., ACN <410 ppm)	Gas Chromatography (GC)
Appearance	Clear, colorless, particulate-free	Visual Inspection

Table 1: Quality Control Specifications for [<sup>18</sup>F]fluoroethyl-c-Ceritinib.

## Protocol 3: In Vivo PET/CT Imaging in Tumor-Bearing Mice

This protocol describes a typical dynamic PET imaging study in mice bearing ALK-positive NSCLC xenografts.

Materials & Equipment:

- Female athymic nude mice (4-6 weeks old)
- ALK-positive human NSCLC cells (e.g., H3122 or H2228)
- Matrigel
- [<sup>18</sup>F]fluoroethyl-c-Ceritinib (formulated for injection)
- Anesthesia (e.g., isoflurane)
- Small animal PET/CT scanner

Step-by-Step Procedure:

- Tumor Model Generation:
  - Subcutaneously implant ALK-positive NSCLC cells (e.g., 5-10 million cells resuspended in saline and Matrigel) into the flank of each mouse.
  - Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm<sup>3</sup>).
- Animal Preparation:
  - Fast the mice for 4-6 hours prior to imaging to achieve a stable metabolic state.[18]
  - Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
  - Place the mouse on the scanner bed with temperature monitoring and support.
- Radiotracer Administration:
  - Administer 3.7-7.4 MBq (100-200 μCi) of [<sup>18</sup>F]fluoroethyl-c-Ceritinib via tail vein injection.
- PET/CT Image Acquisition:
  - Immediately following injection, begin a dynamic PET scan for 60-90 minutes.
  - Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
- (Optional) Blocking Study: To demonstrate target specificity, a separate cohort of mice can be pre-treated with a pharmacological dose of non-radioactive Ceritinib (e.g., 10-25 mg/kg) 30-60 minutes prior to radiotracer injection. A significant reduction in tumor uptake in the pre-treated group would confirm that the tracer binds specifically to ALK.
- Image Analysis:
  - Reconstruct the PET and CT images.
  - Draw regions of interest (ROIs) on the fused PET/CT images over the tumor and various organs (e.g., muscle, liver, brain, heart).

- Generate time-activity curves (TACs) for each ROI.
- Calculate the tracer uptake, often expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

## Section 4: Data Interpretation and Expected Outcomes

- **Biodistribution:** The radiotracer is expected to show primary clearance through the hepatobiliary and renal routes. High uptake may be observed in the liver and intestines.
- **Tumor Uptake:** ALK-positive tumors (e.g., H2228 xenografts) are expected to show significant and specific uptake of [<sup>18</sup>F]fluoroethyl-c-Ceritinib. In contrast, ALK-negative tumors should show minimal uptake.
- **Blocking Effect:** In mice pre-treated with a therapeutic dose of Ceritinib, the tumor uptake of the radiotracer should be significantly reduced, confirming that the imaging signal is due to specific binding to the ALK kinase.
- **Quantitative Analysis:** The %ID/g or SUV in the tumor can serve as a quantitative biomarker of ALK expression. This can be used to assess treatment response, where a decrease in tumor uptake after therapy may indicate a reduction in viable, ALK-expressing cancer cells.

Tissue	Expected Uptake (Baseline)	Expected Uptake (Blocked)	Rationale
ALK+ Tumor	High	Low	Specific binding to ALK target.
Muscle	Low	Low	Low ALK expression; serves as background.
Liver	High	High	Primary route of metabolism and clearance.
Brain	Low	Low	Ceritinib has limited blood-brain barrier penetration.

Table 2: Expected Biodistribution and Specificity of [<sup>18</sup>F]fluoroethyl-c-Ceritinib.

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